molecular formula C7H6N2O2 B6150637 3-(Pyridazin-4-yl)prop-2-enoic acid CAS No. 50901-54-7

3-(Pyridazin-4-yl)prop-2-enoic acid

Cat. No.: B6150637
CAS No.: 50901-54-7
M. Wt: 150.13 g/mol
InChI Key: MWGDDRISERADCW-UHFFFAOYSA-N
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Description

(2E)-3-(Pyridazin-4-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a pyridazine ring substituted at the prop-2-enoic acid moiety. Its molecular formula is C₇H₆N₂O₂, with a molecular weight of 166.14 g/mol. Pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, contributes to the compound’s polarity and hydrogen-bonding capacity.

Properties

CAS No.

50901-54-7

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-pyridazin-4-ylprop-2-enoic acid

InChI

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-4-8-9-5-6/h1-5H,(H,10,11)

InChI Key

MWGDDRISERADCW-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(pyridazin-4-yl)prop-2-enoic acid typically involves the condensation of pyridazine derivatives with appropriate aldehydes or ketones under basic or acidic conditions. One common method involves the use of pyridazine-4-carboxaldehyde and malonic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of (2E)-3-(pyridazin-4-yl)prop-2-enoic acid may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(pyridazin-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, (2E)-3-(pyridazin-4-yl)prop-2-enoic acid serves as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. Pyridazine derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore the therapeutic potential of (2E)-3-(pyridazin-4-yl)prop-2-enoic acid and its derivatives.

Industry: In the industrial sector, (2E)-3-(pyridazin-4-yl)prop-2-enoic acid can be used in the production of materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (2E)-3-(pyridazin-4-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(2E)-3-(Pyridazin-4-yl)prop-2-enoic acid (Target Compound) C₇H₆N₂O₂ 166.14 Pyridazin-4-yl High polarity due to pyridazine; planar structure
(2E)-3-[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid C₁₆H₁₆N₂O₄ 300.31 Benzodioxepin, methyl-pyrazole Increased hydrophobicity; bulky substituents likely reduce solubility
(2E)-3-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid C₁₄H₁₁FN₂O₂ 270.25 2-Fluorophenyl, benzyl-pyrazole Fluorine enhances electronegativity; potential for π-π interactions
(2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid C₉H₈O₃ 178.17 4-Hydroxyphenyl Phenolic hydroxyl group enables hydrogen bonding; natural derivative (e.g., coumaric acid)

Impact of Substituents on Physicochemical Properties

  • Polarity and Solubility: The pyridazine ring in the target compound introduces two nitrogen atoms, enhancing polarity compared to the benzodioxepin and fluorophenyl analogs . However, the hydroxyl group in (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid may confer higher aqueous solubility than the pyridazine variant due to stronger hydrogen-bonding capacity.
  • Steric Effects :
    Bulky substituents, such as the benzodioxepin moiety in , likely reduce membrane permeability compared to the smaller pyridazine or hydroxyphenyl groups.
  • Pyridazine’s electron-deficient nature may similarly influence the target compound’s acidity.

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